molecular formula C4H6Cl2 B14156308 1-Propene, 1,1-dichloro-2-methyl- CAS No. 6065-93-6

1-Propene, 1,1-dichloro-2-methyl-

Cat. No.: B14156308
CAS No.: 6065-93-6
M. Wt: 124.99 g/mol
InChI Key: GSQMUEGXIDQJES-UHFFFAOYSA-N
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Description

Contextual Significance of Dichlorinated Alkenes in Modern Organic Synthesis

Dichlorinated alkenes are valuable intermediates in modern organic synthesis due to the versatile reactivity imparted by the two chlorine atoms and the carbon-carbon double bond. These functional groups allow for a variety of chemical transformations, making them important building blocks for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The dichlorination of alkenes is a fundamental transformation that introduces two chlorine atoms across a double bond, and it remains a widely used method for the incorporation of chlorine into organic molecules. researchgate.net

The development of new and efficient methods for the dichlorination of alkenes is an active area of research. chembites.org Recent advancements include the use of manganese-catalyzed electrochemical dichlorination, which offers a more sustainable and operationally simple approach compared to traditional methods that often rely on toxic and corrosive chlorine gas. researchgate.net These modern techniques provide access to a wide range of vicinally dichlorinated compounds with high chemoselectivity, even in the presence of sensitive functional groups like alcohols, aldehydes, and amines. researchgate.net Furthermore, the stereochemical outcome of dichlorination reactions is a critical aspect, and significant efforts have been dedicated to developing stereoselective methods to control the spatial arrangement of the newly introduced chlorine atoms. chembites.org

Historical Overview of Research on Halogenated Propene Derivatives

The study of halogenated hydrocarbons has a rich history dating back to the 19th century. The addition of halogens like chlorine and bromine to alkenes is one of the oldest known organic reactions and serves as a classic example of electrophilic addition. nih.gov The investigation into the halogenation of propene, the second simplest alkene, was a natural progression in understanding the reactivity of unsaturated hydrocarbons. wikipedia.org

Early research focused on the direct halogenation of propene and its derivatives, leading to the synthesis of a variety of chlorinated and brominated propanes and propenes. These initial studies laid the groundwork for understanding the regioselectivity and stereoselectivity of halogen addition reactions. The development of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, in the 20th century greatly facilitated the characterization of these halogenated compounds and the elucidation of reaction mechanisms.

Scope and Future Directions of Academic Inquiry for 1-Propene, 1,1-dichloro-2-methyl-

While direct research on 1-Propene, 1,1-dichloro-2-methyl- is limited, the future of academic inquiry for this compound and its analogs lies in the broader advancements within the field of alkene functionalization. The unique substitution pattern of 1-Propene, 1,1-dichloro-2-methyl- presents opportunities for exploring novel reactivity and synthetic applications.

Future research could focus on several key areas:

Development of Novel Catalytic Transformations: The gem-dichloroalkene moiety is a prime target for cross-coupling reactions, which could be used to form new carbon-carbon or carbon-heteroatom bonds. Research into developing selective catalytic systems for the functionalization of one or both C-Cl bonds would be a significant contribution.

Exploration of Reaction Mechanisms: Detailed mechanistic studies, both experimental and computational, could provide a deeper understanding of the reactivity of 1,1-dichloro-2-methyl-1-propene. This could uncover new reaction pathways and inform the design of more efficient synthetic methods.

Application in the Synthesis of Complex Molecules: The structural features of 1-Propene, 1,1-dichloro-2-methyl- could be strategically incorporated into the synthesis of more complex and potentially biologically active molecules. Its use as a building block could streamline the synthesis of certain target compounds. nih.govnih.gov

Polymerization Studies: The double bond in 1-Propene, 1,1-dichloro-2-methyl- suggests its potential as a monomer in polymerization reactions. Investigating its polymerization behavior could lead to the development of new polymeric materials with unique properties conferred by the dichlorinated repeating units.

The continued development of innovative synthetic methodologies, particularly in the realm of catalytic alkene difunctionalization, will undoubtedly open new avenues for the utilization of compounds like 1-Propene, 1,1-dichloro-2-methyl- in academic and industrial research. sciencedaily.comrsc.org

Properties

CAS No.

6065-93-6

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,1-dichloro-2-methylprop-1-ene

InChI

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3

InChI Key

GSQMUEGXIDQJES-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Propene, 1,1 Dichloro 2 Methyl

Classical Synthetic Approaches to 1-Propene, 1,1-dichloro-2-methyl-

Traditional methods for the synthesis of halogenated hydrocarbons have long been established in the canon of organic chemistry. These approaches often utilize fundamental reactions such as electrophilic additions, rearrangements, and transformations of carbonyl compounds.

The direct electrophilic chlorination of an alkene precursor, such as 2-methyl-1-propene (isobutylene), might seem like a straightforward approach. However, controlling the regioselectivity of this reaction to exclusively form the 1,1-dichloro isomer is a significant challenge. The reaction of isobutylene (B52900) with chlorine (Cl₂) can proceed through both electrophilic and radical pathways, typically leading to a mixture of products. These can include the vicinal dichloride (1,2-dichloro-2-methylpropane), as well as allylic substitution products like 3-chloro-2-methyl-1-propene. orgsyn.org The formation of the desired geminal dichloride is not the favored outcome under standard electrophilic addition conditions, which generally yield vicinal dihalides. google.com This lack of selectivity often necessitates the use of alternative, more controlled synthetic routes.

Rearrangement reactions provide a more sophisticated and often highly selective means of constructing complex molecular frameworks. A notable and novel strategy that yields the 1,1-dichloroalkene scaffold involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃). nih.gov This process facilitates a rearrangement that converts the vinylic trifluoromethyl group into a 1,1-dichloroalkene moiety. d-nb.info

The reaction is proposed to proceed through an initial conversion to a dichloroalkyl cation, which then undergoes a 1,2-rearrangement to furnish the final product. nih.govd-nb.info This methodology has been shown to be effective for a range of substrates. nih.gov While this specific rearrangement produces 1,1-dichloro-1-alkenones, it demonstrates a powerful principle for forming the 1,1-dichloroalkene functional group through a skeletal reorganization. nih.govd-nb.info

Table 1: Synthesis of 1,1-Dichloro-1-alkenones via AlCl₃-Mediated Rearrangement This table is illustrative of the general reaction scope as detailed in the cited research. Specific yields for 1-Propene, 1,1-dichloro-2-methyl- were not provided.

Starting Material (1,1,1-Trifluoroalkanone)ReagentGeneral ProductReference
Phenyl-substituted trifluoroalkanonesAlCl₃1,1-Dichloro-1-alkenones nih.gov
Substrates with shorter alkyl chainsAlCl₃1,1-Dichlorobutenone, 1,1-Dichloropropenone nih.gov

Application of Grignard Reagents in Dichlorinated Carbonyl Chemistry

Grignard reagents are among the most versatile tools in synthetic chemistry for forming carbon-carbon bonds, typically by reacting with electrophilic carbonyl carbons. byjus.comlibretexts.orgmasterorganicchemistry.com While not a direct route, Grignard reagents are crucial for preparing the precursors for other transformations. For instance, the 1,1,1-trifluoroalkanones used in the rearrangement reactions described above can be synthesized through the addition of a Grignard reagent to a nitrile. nih.govd-nb.info

A more direct classical approach to gem-dichlorides involves the reaction of a carbonyl compound with a chlorinating agent like phosphorus pentachloride (PCl₅). To synthesize 1-propene, 1,1-dichloro-2-methyl-, one could start with isobutyraldehyde (B47883) ((CH₃)₂CHCHO). wikipedia.org The reaction of isobutyraldehyde with PCl₅ replaces the carbonyl oxygen with two chlorine atoms, directly yielding the target 1,1-dichloro-2-methyl-1-propene. This method, while effective, uses harsh reagents and can be limited by functional group tolerance.

Contemporary Methods for 1,1-Dichloroalkene Scaffold Construction

Modern synthetic chemistry seeks to develop methods that are not only efficient but also highly selective and tolerant of various functional groups.

A widely used contemporary method for the synthesis of 1,1-dichloroalkenes is a variation of the Horner-Wadsworth-Emmons olefination. This reaction utilizes a lithiated dichloromethylphosphonate ester, such as LiCCl₂-P(O)(OEt)₂, which acts as a nucleophile. nih.gov This reagent reacts with an aldehyde or ketone to produce a 1,1-dichloroalkene.

To obtain 1-propene, 1,1-dichloro-2-methyl-, isobutyraldehyde would serve as the ideal starting material. wikipedia.org The reaction proceeds under relatively mild conditions and is a reliable way to construct the desired dichlorinated scaffold, avoiding the selectivity issues of direct chlorination. nih.gov

Given the challenges of direct electrophilic chlorination, significant research has focused on developing more selective pathways. Rather than attempting to control the direct addition of chlorine to an alkene, many modern methods achieve selectivity by transforming a different functional group, most commonly a carbonyl, into the gem-dichloroalkene.

The Appel reaction provides a powerful method for converting aldehydes into 1,1-dichloroalkenes under mild conditions. wikipedia.orgalfa-chemistry.com This reaction typically uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.org When isobutyraldehyde is treated with PPh₃ and CCl₄, it is converted directly to 1,1-dichloro-2-methyl-1-propene. This transformation is highly selective for the carbonyl group and avoids the formation of unwanted isomers that plague direct chlorination methods. Due to the toxicity and environmental impact of CCl₄, alternative reagents like bromotrichloromethane (B165885) have been developed for this transformation. organic-chemistry.org

Table 2: Comparison of Synthetic Pathways to 1-Propene, 1,1-dichloro-2-methyl-

MethodPrecursorKey ReagentsGeneral OutcomeReference
PCl₅ on AldehydeIsobutyraldehydePCl₅Direct conversion to gem-dichloroalkene; harsh conditions. chegg.com, youtube.com
Phosphonate OlefinationIsobutyraldehydeLiCCl₂-P(O)(OEt)₂Good yields, mild conditions, reliable. nih.gov
Appel ReactionIsobutyraldehydePPh₃, CCl₄Good yields, mild and neutral conditions. organic-chemistry.org, wikipedia.org
Direct Chlorination2-Methyl-1-propeneCl₂Poor selectivity, mixture of products. orgsyn.org

Optimization Strategies for Synthetic Efficiency and Regioselectivity

The synthesis of 1-Propene, 1,1-dichloro-2-methyl- is often centered around the dehydrochlorination of a suitable precursor, most notably 1,1,2-trichloro-2-methylpropane (B1584882). The efficiency and, crucially, the regioselectivity of this elimination reaction are paramount to achieving a high yield of the desired product while minimizing the formation of unwanted isomers, such as 3,3-dichloro-2-methyl-1-propene.

Optimization of this process involves a careful selection of base and solvent systems, as well as precise control of reaction temperature. The choice of base plays a pivotal role in determining the reaction pathway. Strong, sterically hindered bases are often favored to promote the desired E2 elimination mechanism, which can lead to higher regioselectivity.

Key Optimization Parameters:

ParameterInfluence on SynthesisTypical Conditions for Research Scale
Base The strength and steric bulk of the base are critical for regioselectivity. Stronger, bulkier bases tend to favor the formation of the less substituted alkene (Hofmann product), while smaller, strong bases may lead to the more substituted alkene (Zaitsev product).Potassium tert-butoxide, Sodium ethoxide in ethanol
Solvent The polarity and proticity of the solvent can influence the rate and selectivity of the dehydrochlorination. Polar aprotic solvents can enhance the reactivity of the base.Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (THF)
Temperature Reaction temperature affects the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to side reactions and decreased selectivity.Typically ranges from room temperature to reflux, depending on the base and solvent combination.
Precursor Purity The purity of the 1,1,2-trichloro-2-methylpropane precursor is essential. Impurities can lead to the formation of byproducts that are difficult to separate from the desired product.High purity precursor is required.

Detailed research findings indicate that the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride can produce the precursor, 1,1,2-trichloro-2-methyl-propane, with high selectivity. google.com This precursor can then be subjected to dehydrochlorination. The choice of a strong base in a suitable solvent is a common strategy to induce the elimination of hydrogen chloride. For instance, the use of alcoholic potassium hydroxide (B78521) is a classic method for dehydrohalogenation.

Controlling the regioselectivity to favor the formation of the C=C bond at the 1-position is a significant challenge. The substitution pattern of the precursor, with two methyl groups on the second carbon, influences the stability of the possible alkene products. The formation of 1-propene, 1,1-dichloro-2-methyl- is generally favored due to the steric hindrance around the tertiary hydrogen, which makes abstraction by a bulky base more challenging.

Production Context in Specialty Chemical Synthesis for Research Quantities

In the realm of research and development, 1-Propene, 1,1-dichloro-2-methyl- is typically produced on a laboratory scale, ranging from milligrams to several grams. The production at this scale is primarily driven by the need for a specific building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or materials with unique properties.

The synthesis for research quantities prioritizes purity and well-defined structure over large-scale production efficiency. Therefore, the synthetic methods employed are often those that offer the highest degree of control and predictability, even if they are not the most economically viable for industrial production.

Typical Laboratory Scale Production Workflow:

Precursor Synthesis: The synthesis often begins with the preparation of the precursor, 1,1,2-trichloro-2-methylpropane, from commercially available starting materials like 1-chloro-2-methyl-propene and sulfuryl chloride. google.com

Dehydrochlorination Reaction: The dehydrochlorination is carried out in a reaction flask equipped with a condenser, stirrer, and temperature control. The base is typically added portion-wise or as a solution to the precursor in a suitable solvent.

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the base and any inorganic salts. This usually involves washing with water and extraction with an organic solvent. The crude product is then purified, most commonly by fractional distillation under reduced pressure to isolate the desired isomer with high purity. Techniques like column chromatography may also be employed for smaller quantities or when high purity is critical.

Characterization: The final product is thoroughly characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

The production of 1-Propene, 1,1-dichloro-2-methyl- for research purposes is a meticulous process that requires a deep understanding of reaction mechanisms and purification techniques to ensure the final product meets the stringent requirements of subsequent research applications.

Mechanistic Investigations of Chemical Transformations Involving 1 Propene, 1,1 Dichloro 2 Methyl

Electrophilic Addition Reactions at the Double Bond

The double bond in 1-propene, 1,1-dichloro-2-methyl- is electron-rich, making it susceptible to attack by electrophiles. libretexts.org These reactions proceed through the formation of a carbocation intermediate. libretexts.org

Halogenation Reaction Mechanisms

The halogenation of alkenes, such as the reaction with bromine (Br2) or chlorine (Cl2), is a classic example of electrophilic addition. chemguide.co.ukyoutube.com The approaching halogen molecule becomes polarized by the electron-rich double bond, inducing a dipole. chemguide.co.uk The alkene's pi electrons attack the partially positive halogen atom, leading to the formation of a cyclic halonium ion intermediate. youtube.com The reaction is completed by the attack of the halide ion from the side opposite to the halonium ion, resulting in an anti-addition product. youtube.com For 1-propene, 1,1-dichloro-2-methyl-, this would result in the addition of two halogen atoms across the double bond.

Hydrohalogenation Pathways and Stereochemical Outcomes

The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like 1-propene, 1,1-dichloro-2-methyl- typically follows Markovnikov's rule. chemguide.co.ukmasterorganicchemistry.com This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. chemguide.co.uk The mechanism involves the protonation of the double bond by the hydrogen halide to form the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org In the case of 1-propene, 1,1-dichloro-2-methyl-, the double bond is between a carbon with two chlorine atoms and a carbon bonded to a methyl group and another carbon. Protonation will occur at the carbon bearing the chlorine atoms to form a more stable tertiary carbocation on the adjacent carbon. The subsequent attack of the halide ion (X-) on the carbocation yields the final product. masterorganicchemistry.com The reaction generally does not have a specific stereoselectivity, meaning it can result in a mixture of stereoisomers if a new chiral center is formed. youtube.comyoutube.com

Table 1: Regioselectivity in Hydrohalogenation of 1-Propene, 1,1-dichloro-2-methyl-

ReactantReagentMajor Product (According to Markovnikov's Rule)
1-Propene, 1,1-dichloro-2-methyl-HCl1,1-dichloro-2-chloro-2-methylpropane
1-Propene, 1,1-dichloro-2-methyl-HBr2-bromo-1,1-dichloro-2-methylpropane
1-Propene, 1,1-dichloro-2-methyl-HI1,1-dichloro-2-iodo-2-methylpropane

Nucleophilic Substitution Reactions of the Geminal Chlorine Atoms

The two chlorine atoms attached to the same carbon atom (geminal dichlorides) in 1-propene, 1,1-dichloro-2-methyl- can be susceptible to nucleophilic substitution reactions, although the vinylic nature of the halides can make these reactions challenging.

Characterization of Nucleophilic Attack Pathways

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2. youtube.com The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This pathway is sensitive to steric hindrance. youtube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com Given the structure of 1-propene, 1,1-dichloro-2-methyl-, an SN1-type reaction at the sp2 hybridized carbon would be highly unfavorable due to the instability of the resulting vinylic carbocation. An SN2 reaction would also be difficult due to the steric hindrance and the electron-rich double bond. However, under specific conditions with strong nucleophiles, substitution might be induced.

Intramolecular Cyclization Reactions through Nucleophilic Processes

While direct intermolecular nucleophilic substitution on the vinylic chlorides is difficult, intramolecular reactions can be more favorable. If a suitable nucleophilic group is present elsewhere in the molecule, it can attack the carbon bearing the chlorine atoms, leading to a cyclization reaction. The favorability of such a reaction would depend on the length and nature of the chain connecting the nucleophile to the double bond, which influences the stability of the resulting ring.

Elimination Reactions and Dehydrochlorination Processes

Elimination reactions, particularly dehydrochlorination, are significant pathways for haloalkanes. ksu.edu.salibretexts.org These reactions typically lead to the formation of alkenes or alkynes. youtube.com

In the case of 1-propene, 1,1-dichloro-2-methyl-, an elimination reaction would involve the removal of a hydrogen atom and a chlorine atom. Given that there are no hydrogen atoms on the carbon bearing the two chlorine atoms, a standard dehydrochlorination to form an alkyne is not possible. However, if the reaction conditions were to promote rearrangement or if a different type of elimination were to occur, other products might be formed. For instance, treatment with a strong base could potentially lead to more complex rearranged products. Dehydrochlorination is often promoted by strong bases like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. learncbse.in The mechanism can be either E1 (unimolecular) or E2 (bimolecular). libretexts.org The E2 mechanism is a concerted, one-step process, while the E1 mechanism involves the formation of a carbocation intermediate. libretexts.org The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although bulky bases can lead to the Hofmann product (the less substituted alkene). ksu.edu.sa

Pathways Leading to Further Unsaturation

The structure of 1,1-dichloro-2-methyl-1-propene features vinylic chlorine atoms and allylic hydrogen atoms, both of which can participate in elimination reactions to form products with a higher degree of unsaturation. Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom, can lead to the formation of alkynes or allenes.

While specific studies detailing the further dehydrochlorination of 1,1-dichloro-2-methyl-1-propene are not prevalent in the literature, the expected products can be inferred from established reaction mechanisms. Base-induced elimination could proceed via two primary pathways:

Formation of a Chloroalkyne: Removal of a vinylic chlorine and an allylic hydrogen from an adjacent carbon would lead to the formation of 1-chloro-2-methyl-1-propyne.

Formation of a Dichloroallene: Elimination involving a different hydrogen could potentially lead to an allene (B1206475) structure, although this is generally less common.

The preparation of 1,1-dichloroalkenes can be achieved through the elimination of hydrogen chloride from trichloroalkanes, indicating that elimination is a key pathway for modifying such structures. researchgate.net The specific pathway followed and the resulting product distribution would be highly dependent on the reaction conditions, particularly the nature and strength of the base employed.

Kinetic and Mechanistic Studies of Base-Mediated Eliminations

The elimination of HCl from chlorinated alkenes under basic conditions is a classic organic transformation. Kinetic and mechanistic studies on analogous compounds provide insight into the likely pathways for 1,1-dichloro-2-methyl-1-propene. Research on the methoxide-promoted elimination from 1,1,1-trichloro-2,2-bis(phenyl-substituted)ethanes, which form 1,1-dichloroethenes, suggests that these reactions can proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.net

Key characteristics of the E1cB mechanism that would be relevant for 1,1-dichloro-2-methyl-1-propene include:

Stepwise Process: The reaction involves a fast, reversible deprotonation to form a carbanionic intermediate, followed by a slower, rate-determining loss of the leaving group (chloride).

Carbanion-like Transition State: The rate-determining step involves a transition state with significant negative charge development on the carbon atom that lost the proton. This is supported by high Hammett ρ values (typically 2-3) observed in studies of related systems, which indicate a strong sensitivity to the electronic effects of substituents. researchgate.net

For 1,1-dichloro-2-methyl-1-propene, a base would likely abstract a proton from one of the methyl groups, forming a resonance-stabilized allylic carbanion. The subsequent loss of a chloride ion from the adjacent carbon would yield the unsaturated product. The identity of the elimination and carbanion formation rates would provide strong evidence for an irreversible E1cB mechanism. researchgate.net

Radical Reaction Pathways and Intermediate Species Characterization

Beyond ionic pathways, halogenated alkenes can participate in reactions involving radical intermediates. These high-energy species can lead to a diverse array of products not accessible through two-electron pathways.

Formation and Reactivity of Alkyl Radical Intermediates

Alkyl radicals are typically generated through the homolytic cleavage of a bond, which can be initiated by heat or light. utexas.edu In the case of 1,1-dichloro-2-methyl-1-propene, a radical intermediate could be formed by the homolytic cleavage of a C-Cl or a C-H bond. The resulting species would be a vinylic or an allylic radical, respectively.

The formation of an alkyl radical from a precursor can also be achieved using a radical initiator. Once formed, this radical can engage in various reactions. nih.gov For instance, alkyl radicals can be used to functionalize electron-deficient heteroarenes in reactions like the Minisci reaction. nih.gov A radical generated from 1,1-dichloro-2-methyl-1-propene could theoretically add to such aromatic systems.

The stability and reactivity of the radical intermediate are crucial. Allylic radicals are generally more stable than vinylic radicals due to resonance delocalization. The specific reaction pathway would be dictated by the method of radical generation and the other reagents present.

Radical Formation MethodPotential Intermediate from 1,1-dichloro-2-methyl-1-propene
Thermal/Photochemical HomolysisVinylic or Allylic Radical
Radical InitiatorVinylic or Allylic Radical
Reaction with Metal (e.g., Silver)Vinylic or Allylic Radical

This table outlines potential radical intermediates based on general principles of radical formation. utexas.edu

Electron Transfer Mechanisms in Reactions of Halogenated Alkenes

Electron transfer (ET) is a fundamental process in many chemical reactions and can occur through inner-sphere or outer-sphere mechanisms. sapub.orgaps.org In reactions involving halogenated alkenes like 1,1-dichloro-2-methyl-1-propene, interaction with a metal complex or another redox-active species can initiate an ET event.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where the halogen atom of the alkene acts as a ligand, connecting the organic substrate to the metal center. sapub.org The electron is transferred through this bridge. This pathway is common for redox reactions involving metal complexes where the substrate can act as a ligand. sapub.org

Outer-Sphere Electron Transfer: In this case, the electron transfer occurs between the substrate and the redox partner without the formation of a covalent bond. The reactants are not in direct contact, and the electron "tunnels" between them.

The specific mechanism depends on the nature of the reactants. For instance, the oxidation of some organic substrates by metal ions like Ce(IV) has been shown to involve the formation of a complex before the electron transfer step. sapub.org In photocatalytic systems, a photosensitizer absorbs light and transfers an electron to the substrate, initiating a reaction cascade. mdpi.com A halogenated alkene could act as an electron acceptor in such a system.

Theoretical and Computational Studies of Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating complex reaction mechanisms at a molecular level.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating reaction pathways, determining the geometries of transition states and intermediates, and calculating activation energies. mdpi.comrsc.org

While specific DFT studies on 1,1-dichloro-2-methyl-1-propene are not widely published, the application of DFT to similar systems demonstrates its potential. For example, DFT calculations using the M06-2X functional have been employed to study the OH-initiated gas-phase reactions of the related compound 3-chloro-2-methyl-1-propene, successfully mapping the potential energy surface for H-abstraction and OH-addition channels. researchgate.net Similarly, DFT has been used to investigate the mechanisms of cycloaddition reactions involving alkenes, distinguishing between stepwise radical-mediated and concerted pathways. mdpi.comrsc.org

A theoretical study on 1,1-dichloro-2-methyl-1-propene would likely involve the following:

Modeling Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the proposed reaction mechanism.

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Reaction Energetics: Determining the activation barriers and reaction enthalpies/free energies to predict the most favorable pathway.

Functionals like M06-2X are often recommended for applications involving main-group thermochemistry and kinetics, while functionals like B3LYP are also commonly used. researchgate.netgrowingscience.com Such studies could definitively distinguish between E2 and E1cB elimination pathways, map out radical reaction channels, or model the energetics of electron transfer processes for this specific compound.

DFT ApplicationInformation GainedExample Functional
Geometry OptimizationBond lengths and angles of stable molecules and intermediatesM06-2X, B3LYP researchgate.netgrowingscience.com
Transition State SearchStructure and energy of the reaction barrierM06-2X mdpi.com
Frequency CalculationCharacterization of stationary points (minima vs. saddle points)6-31+G(d,p) basis set researchgate.net
Reaction Pathway MappingComplete energy profile of a proposed mechanismCCSD(T) for higher precision researchgate.net

This table summarizes how DFT can be applied to elucidate reaction mechanisms, with examples of computational methods used in related studies.

Transition State Theory Applications in Kinetic Predictions

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the transition state, an unstable intermediate species that exists at the highest point of energy along the reaction coordinate. For a molecule like 1-propene, 1,1-dichloro-2-methyl-, TST can be used to predict the kinetics of its potential reactions, such as nucleophilic substitution or elimination.

The rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state. This value is influenced by both the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Nucleophilic Substitution (SN1-type): A hypothetical SN1-type reaction would proceed through a vinyl cation intermediate. The formation of this high-energy intermediate would be the rate-determining step. TST would predict a high activation barrier for this process due to the instability of the vinyl cation.

Elimination (E1 or E2): Elimination reactions, such as dehydrochlorination, are also possible. In an E2 mechanism, a base would abstract a proton from the methyl group in a concerted step with the departure of a chloride ion. TST would model this as a single transition state where the C-H bond is partially broken and the C-Cl bond is partially broken. The geometry and energy of this transition state would determine the reaction rate.

Table 1: Hypothetical Kinetic Parameters for Reactions of 1-Propene, 1,1-dichloro-2-methyl- based on TST Principles

Reaction TypePlausible ReactantsExpected Relative ΔG‡Key Factors Influencing Transition State Stability
SN1-type SubstitutionH₂O (solvolysis)HighHigh energy of the vinylic carbocation intermediate.
E2 EliminationStrong base (e.g., OH⁻)Moderate to HighSteric hindrance at the double bond, acidity of the allylic protons.

This table is illustrative and based on theoretical principles, not on experimental data for this specific compound.

Potential Energy Surface Analysis of Complex Reactions

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its geometric parameters. For a chemical reaction, the PES provides a detailed map of all possible pathways from reactants to products, including transition states and intermediates.

For 1-propene, 1,1-dichloro-2-methyl-, a PES analysis could be computationally performed to investigate various reaction coordinates. For instance, in a dehydrochlorination reaction, the PES would map the energy changes as the C-H and C-Cl bond distances and angles vary.

Key features on the PES for reactions of this compound would include:

Reactant and Product Valleys: The low-energy regions corresponding to the stable structures of 1-propene, 1,1-dichloro-2-methyl- and its reaction products.

Saddle Points: These represent the transition states connecting reactants and products. The height of the saddle point corresponds to the activation energy.

Reaction Paths: The minimum energy path connecting reactants and products through the transition state.

A computational study could, for example, map the PES for the isomerization of 1-propene, 1,1-dichloro-2-methyl- to other isomers or its decomposition pathways. The shape of the PES would reveal whether the reaction is concerted or stepwise and would identify any stable intermediates.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. For a polar molecule like 1-propene, 1,1-dichloro-2-methyl-, solvent effects would be particularly pronounced in reactions involving charged intermediates or transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. In a hypothetical SN1-type reaction, a polar protic solvent would stabilize the vinyl cation intermediate and the departing chloride ion, thus accelerating the reaction rate. For an E2 reaction, these solvents can also solvate the base, potentially reducing its reactivity.

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have a dipole moment but cannot donate hydrogen bonds. They are effective at solvating cations but less so for anions. In the case of an SN2-type reaction (which is less likely for this vinylic halide but serves as a point of comparison), a polar aprotic solvent would leave the nucleophile less solvated and therefore more reactive.

Nonpolar Solvents (e.g., hexane, benzene): These solvents would not effectively stabilize any charged intermediates or transition states, generally leading to slower reaction rates for polar reactions.

Table 2: Predicted Relative Reaction Rates of 1-Propene, 1,1-dichloro-2-methyl- in Different Solvents

Reaction TypeSolvent TypePredicted Relative RateRationale
SN1-type (Hypothetical)Polar ProticFasterStabilization of the carbocation intermediate and leaving group.
SN1-type (Hypothetical)Polar AproticSlowerLess effective stabilization of the carbocation.
SN1-type (Hypothetical)NonpolarVery SlowLack of stabilization for charged intermediates.
E2 EliminationPolar AproticFasterBase is less solvated and more reactive.
E2 EliminationPolar ProticSlowerBase is stabilized by hydrogen bonding, reducing its reactivity.

This table is illustrative and based on established principles of solvent effects in organic reactions.

Derivatization and Advanced Synthetic Applications of 1 Propene, 1,1 Dichloro 2 Methyl

A Versatile Chemical Intermediate in Organic Synthesis

1-Propene, 1,1-dichloro-2-methyl- serves as a highly reactive and valuable precursor in a multitude of organic reactions. The presence of the dichlorovinyl group allows for a range of transformations, including cyclopropanation, cross-coupling reactions, and dehydrochlorination, making it a key starting material for the synthesis of more complex molecular architectures.

Precursor in Agrochemical Synthesis

A significant application of 1-propene, 1,1-dichloro-2-methyl- lies in the synthesis of agrochemicals, particularly pyrethroid insecticides. The structural core of many synthetic pyrethroids features a cyclopropane (B1198618) ring substituted with a dichlorovinyl group. 1-Propene, 1,1-dichloro-2-methyl- is an ideal precursor for constructing this critical 2,2-dichloro-1-methylcyclopropyl moiety.

The synthetic strategy typically involves the addition of dichlorocarbene (B158193) to isobutylene (B52900), which can be followed by further functionalization to yield the desired cyclopropanecarboxylic acid derivatives. These derivatives are then esterified with appropriate alcohols to produce potent pyrethroid insecticides. The "dichloro-allethrin" is a notable example of a pyrethroid that incorporates this dichlorinated cyclopropane structure, highlighting the industrial relevance of this synthetic pathway.

Table 1: Pyrethroid Insecticides Derived from Dichlorocyclopropane Precursors

Pyrethroid ClassKey Structural FeaturePrecursor Relevance
Type I Pyrethroids2,2-Dichlorovinylcyclopropane1-Propene, 1,1-dichloro-2-methyl- serves as a key building block for the dichlorocyclopropane ring.

Building Block in Pharmaceutical Compound Development

The incorporation of chlorinated motifs is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. 1-Propene, 1,1-dichloro-2-methyl- offers a unique scaffold for the development of novel pharmaceutical compounds. The dichlorovinyl group can be transformed into various functional groups, and the inherent reactivity of the double bond allows for the construction of diverse molecular frameworks.

Research in this area explores the use of this compound as a precursor for synthesizing bioactive heterocyclic compounds and molecules with potential anti-inflammatory or anticancer properties. The introduction of the gem-dichloro group can influence the electronic and steric properties of a molecule, potentially leading to improved binding affinity with biological targets. While specific drug candidates derived directly from 1-propene, 1,1-dichloro-2-methyl- are not yet prevalent in the literature, its potential as a starting material for combinatorial libraries in drug discovery is an active area of investigation.

Applications in Polymer and Advanced Material Science Research

The reactivity of the double bond in 1-propene, 1,1-dichloro-2-methyl- makes it a candidate for applications in polymer science, both as a monomer in its own right and as a building block for more complex monomeric units.

Monomer or Co-monomer in Polymerization Reactions for Novel Materials

The polymerization of vinylidene chlorides is a known method for producing polymers with unique properties, such as chemical resistance and low permeability. While the direct polymerization of 1-propene, 1,1-dichloro-2-methyl- is not extensively documented, its structural similarity to other 1,1-disubstituted olefins suggests its potential as a monomer or co-monomer in polymerization reactions. mdpi.com The presence of the two chlorine atoms would be expected to impart flame retardant properties and high density to the resulting polymers.

Copolymerization with other functional monomers could lead to the development of specialty polymers with tailored properties for specific applications in advanced materials.

Synthesis of Functionalized Polymers and Resins

Beyond its potential as a direct monomer, 1-propene, 1,1-dichloro-2-methyl- can be used to synthesize functionalized monomers for subsequent polymerization. For instance, the dichlorocyclopropane ring system, derived from this precursor, can be incorporated into other molecules that can then be polymerized.

One promising avenue is the synthesis of cyclopropene (B1174273) monomers derived from 1-propene, 1,1-dichloro-2-methyl-. These highly strained rings can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique microstructures and properties. chemistryviews.orgnih.govresearchgate.netresearchgate.net This approach allows for the introduction of the gem-dichloromethylcyclopropyl group as a repeating unit in a polymer chain, which could be beneficial for creating materials with specific thermal or chemical resistance.

Exploration of Novel Chemical Transformations and Pathways

The unique combination of a gem-dichloroalkene and a methyl-substituted double bond in 1-propene, 1,1-dichloro-2-methyl- opens up possibilities for exploring novel chemical reactions and synthetic pathways.

One area of interest is the dehydrochlorination of 1-propene, 1,1-dichloro-2-methyl- to form functionalized allenes. Allenes are valuable intermediates in organic synthesis, and methods for their stereoselective preparation are highly sought after. chemistryviews.orgnih.gov The controlled elimination of HCl from 1-propene, 1,1-dichloro-2-methyl- could provide a route to novel allenic structures.

Furthermore, the dichlorovinyl group is amenable to various transition metal-catalyzed cross-coupling reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of highly functionalized and complex molecules from a simple starting material. The exploration of cycloaddition reactions involving the double bond also presents an opportunity to construct novel carbocyclic and heterocyclic frameworks.

Table 2: Investigated Chemical Transformations of 1-Propene, 1,1-dichloro-2-methyl- and Related Structures

Reaction TypePotential ProductSynthetic Utility
Cyclopropanation1,1-dichloro-2,2-dimethylcyclopropane derivativesBuilding blocks for agrochemicals and pharmaceuticals.
DehydrochlorinationFunctionalized allenesVersatile intermediates for organic synthesis.
Metal-Catalyzed Cross-CouplingSubstituted alkenes and dienesAccess to a wide range of functionalized molecules.
Ring-Opening Metathesis Polymerization (of derived cyclopropenes)Functionalized polymersNovel materials with tailored properties.

Design and Development of New Synthetic Methodologies

While no new synthetic methodologies have been explicitly developed using 1-Propene, 1,1-dichloro-2-methyl-, the reactivity of the gem-dichloroalkene functionality suggests its suitability for a range of modern synthetic transformations. The vinylic chlorides can be sequentially substituted or eliminated to introduce new functional groups.

One of the most promising avenues for the derivatization of 1-Propene, 1,1-dichloro-2-methyl- is through palladium-catalyzed cross-coupling reactions . These reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general applicability of such reactions to gem-dichloroalkenes suggests that 1-Propene, 1,1-dichloro-2-methyl- could serve as a precursor to a variety of substituted 2-methylpropenes. For instance, Suzuki, Stille, and Sonogashira couplings could potentially be employed to introduce aryl, vinyl, or alkynyl groups, respectively.

The general scheme for such a transformation would involve the reaction of 1-Propene, 1,1-dichloro-2-methyl- with an organoboron, organotin, or terminal alkyne reagent in the presence of a palladium catalyst and a suitable base. The stepwise nature of these couplings could, in principle, allow for the selective synthesis of mono- or di-substituted products, leading to a diverse range of molecular scaffolds.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving resources. The integration of 1-Propene, 1,1-dichloro-2-methyl- into such processes represents a significant, yet unrealized, opportunity.

Although no specific examples involving 1-Propene, 1,1-dichloro-2-methyl- have been reported, related gem-dichloroalkenes have been shown to participate in cascade reactions. For instance, nickel-catalyzed cascade reactions of 2-vinylanilines with gem-dichloroalkenes have been developed to synthesize substituted quinolines. This suggests a potential reaction pathway where 1-Propene, 1,1-dichloro-2-methyl- could react with a suitable partner to initiate a cascade of bond-forming events, leading to the rapid assembly of complex heterocyclic or polycyclic systems.

The reactive nature of the dichlorovinyl group could be harnessed to trigger a sequence of intramolecular or intermolecular reactions, such as cyclizations or rearrangements, upon initial activation by a catalyst or reagent.

Synthesis of Structural Analogs and Isomers for Comparative Reactivity Studies

To fully understand the synthetic potential of 1-Propene, 1,1-dichloro-2-methyl-, it is crucial to study the reactivity of its structural analogs and isomers. The position of the chlorine atoms and the methyl group significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity.

Several isomers of dichloromethylpropene exist, and their synthesis and comparative reactivity would provide valuable insights. Key isomers include:

1,3-Dichloro-2-methyl-1-propene: This isomer features a chlorine atom on the methyl group, which would exhibit different reactivity compared to the vinylic chlorides.

3,3-Dichloro-2-methyl-1-propene: In this isomer, the gem-dichloro group is at the allylic position, which would impart distinct reactivity patterns, particularly in nucleophilic substitution reactions.

1-Chloro-2-(chloromethyl)propene: This isomer contains two different types of chloro-substituents, a vinylic and a primary allylic chloride, each with its own characteristic reactivity.

The synthesis of these isomers can be challenging. For instance, the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride has been reported to yield a mixture of products, including 3,3-dichloro-2-methyl-propene and 1,3-dichloro-2-methyl-propene, alongside the desired 1,1,2-trichloro-2-methyl-propane. The separation and purification of these isomers are often complex.

A comparative study of the reactivity of these isomers towards various reagents, such as nucleophiles, electrophiles, and radical species, would be highly informative. For example, the relative rates of substitution of the different chlorine atoms under various conditions would provide a quantitative measure of their reactivity. Such studies are essential for designing selective synthetic strategies that target a specific position in the molecule.

Below is a table summarizing the key structural isomers of dichloromethylpropene and their potential for comparative studies.

Compound NameStructureKey Features for Comparative Study
1-Propene, 1,1-dichloro-2-methyl- CC(C)=C(Cl)ClReactivity of gem-vinylic dichlorides.
1,3-Dichloro-2-methyl-1-propene ClCC(C)=CHClComparison of vinylic vs. allylic C-Cl bond reactivity.
3,3-Dichloro-2-methyl-1-propene C=C(C)CCl2Reactivity of gem-allylic dichlorides.
1-Chloro-2-(chloromethyl)propene C=C(CCl)C(Cl)Differentiated reactivity of vinylic and primary allylic chlorides.

Spectroscopic Characterization and Advanced Computational Studies of 1 Propene, 1,1 Dichloro 2 Methyl

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 1,1-dichloro-2-methylpropene, key vibrational modes include the C=C double bond stretching, C-H stretching and bending, and C-Cl stretching.

The methyl groups (CH₃) typically exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl groups are expected in the 1375-1450 cm⁻¹ range. A crucial absorption is that of the carbon-carbon double bond (C=C). In tetrasubstituted alkenes, the C=C stretching frequency is often weak or absent in the IR spectrum due to the lack of a significant change in the dipole moment during the vibration. However, the presence of electronegative chlorine atoms can induce a dipole and make this band observable, typically in the 1640-1680 cm⁻¹ region. The strong C-Cl stretching vibrations are expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Asymmetric/Symmetric C-H Stretch (methyl)2850 - 3000
C=C Stretch1640 - 1680 (Potentially weak)
C-H Bend (methyl)1375 - 1450
C-Cl Stretch600 - 800

This table represents expected frequency ranges for the given functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. For 1,1-dichloro-2-methylpropene, the C=C stretching vibration is expected to be strong in the Raman spectrum due to the high polarizability of the double bond. This provides a clear advantage over FTIR for identifying the double bond in symmetrically substituted alkenes. Similarly, the C-Cl symmetric stretching modes are also typically strong in Raman spectra.

Advanced computational studies, such as those performed in conjunction with microwave spectroscopy, have been used to calculate potential energy surfaces and vibrational frequencies, providing theoretical data that complements experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The structure of 1,1-dichloro-2-methylpropene, (CH₃)₂C=CCl₂, possesses a high degree of symmetry. The two methyl groups are chemically equivalent, and there are no other protons in the molecule. Consequently, the ¹H NMR spectrum is remarkably simple, exhibiting a single signal. This signal is a singlet, as there are no adjacent non-equivalent protons to cause spin-spin splitting. The chemical shift of these methyl protons is influenced by the adjacent sp²-hybridized carbon and the deshielding effect of the electronegative chlorine atoms on the neighboring carbon. The proximity to an unsaturated group generally places the signal in the vinylic or allylic region of the spectrum. pressbooks.pub

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Two equivalent -CH₃ groups~1.7-2.0Singlet6H

This table represents typical chemical shift values based on the molecular structure.

In the ¹³C NMR spectrum of 1,1-dichloro-2-methylpropene, three distinct signals are expected, corresponding to the three non-equivalent carbon environments:

The two equivalent methyl carbons (-CH₃).

The quaternary sp² carbon bonded to the two methyl groups (>C=).

The quaternary sp² carbon bonded to the two chlorine atoms (=CCl₂).

The chemical shifts are highly dependent on the electronic environment. The =CCl₂ carbon is significantly deshielded by the two electronegative chlorine atoms, causing it to appear far downfield. The other sp² carbon appears at a more intermediate value, while the sp³-hybridized methyl carbons are the most shielded and appear furthest upfield.

Carbon Environment Predicted Chemical Shift (δ, ppm)
=C Cl₂120 - 140
>C =(CH₃)₂130 - 150
-C H₃20 - 30

This table represents predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

While the one-dimensional NMR spectra provide significant structural information, advanced 2D NMR techniques can confirm connectivity.

COSY (Correlation Spectroscopy): In the case of 1,1-dichloro-2-methylpropene, a ¹H-¹H COSY spectrum would not be informative, as there is only one proton environment and thus no proton-proton couplings to observe.

HETCOR/HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation spectrum, such as HSQC, is extremely valuable. It would show a single cross-peak correlating the proton signal of the methyl groups (~1.7-2.0 ppm) directly to the carbon signal of the methyl carbons (~20-30 ppm), confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). For this molecule, the protons of the methyl groups would show correlations to both of the sp²-hybridized carbons. A cross-peak would be observed between the methyl protons and the quaternary carbon to which they are attached (>C=), as well as a crucial cross-peak to the dichlorinated carbon (=CCl₂). This unequivocally establishes the connectivity across the double bond and confirms the entire molecular skeleton.

These advanced techniques, though seemingly complex for a simple molecule, provide unambiguous proof of the structure derived from 1D spectra and are foundational in the characterization of more complex analogues. dokumen.pubdokumen.pub

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of ions.

Electron ionization mass spectrometry (EI-MS) involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) which then undergoes fragmentation. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. For 1-propene, 1,1-dichloro-2-methyl- (molecular weight: 124.996 g/mol ), the molecular ion peak [M]•+ would be observed at an m/z corresponding to its molecular mass. nist.govnist.gov

Due to the presence of chlorine atoms, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments. The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•), as these represent relatively stable leaving groups. The presence of a double bond and non-bonding electrons on the chlorine atoms can influence the fragmentation pathways. libretexts.org The elimination of a chlorine radical is a common tendency for chlorinated compounds under electron impact. nih.gov

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for 1-Propene, 1,1-dichloro-2-methyl-

m/z (mass/charge ratio) Proposed Fragment Ion Formation Pathway
124/126/128[C₄H₆Cl₂]⁺Molecular Ion (M⁺)
109/111[C₄H₃Cl₂]⁺Loss of a methyl radical ([M-CH₃]⁺)
89/91[C₄H₆Cl]⁺Loss of a chlorine radical ([M-Cl]⁺)
54[C₄H₆]⁺Loss of two chlorine radicals ([M-2Cl]⁺)
41[C₃H₅]⁺Allyl cation, a common fragment in propenyl systems

Note: The table presents plausible fragmentation pathways. The relative abundance of each fragment would need to be confirmed by experimental data.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. testbook.com

For 1-propene, 1,1-dichloro-2-methyl-, the theoretical monoisotopic mass has been computationally determined to be 123.9846556 Da. nih.govguidechem.com An experimental HRMS measurement confirming this exact mass would unequivocally validate the molecular formula C₄H₆Cl₂.

Table 2: Exact Mass Data for 1-Propene, 1,1-dichloro-2-methyl-

Parameter Value Source
Molecular Formula C₄H₆Cl₂PubChem nist.govnih.gov
Computed Monoisotopic Mass 123.9846556 DaPubChem nih.govguidechem.com
Nominal Mass 124 Da-

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography is particularly well-suited for volatile compounds like 1-propene, 1,1-dichloro-2-methyl-.

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. cdc.gov The development of a robust GC method is crucial for the analysis of 1-propene, 1,1-dichloro-2-methyl-. Key parameters that are optimized include the type of capillary column (stationary phase), column dimensions, carrier gas flow rate, and oven temperature program. csic.es

The NIST Mass Spectrometry Data Center provides data on the Kovats retention index (RI) for 1-propene, 1,1-dichloro-2-methyl-, which is a standardized measure of a compound's retention time on a specific column relative to a series of n-alkanes. nist.gov This information is invaluable for method development and for the tentative identification of the compound in complex mixtures.

Table 3: Gas Chromatography Parameters for 1-Propene, 1,1-dichloro-2-methyl-

Parameter Value/Description Reference
Kovats Retention Index (I) 748Engewald, Mai, et al., 1976 nist.gov
Column Type PackedEngewald, Mai, et al., 1976 nist.gov
Active Phase Squalane (a non-polar stationary phase)Engewald, Mai, et al., 1976 nist.gov
Substrate Chromosorb W (60-80 mesh)Engewald, Mai, et al., 1976 nist.govnist.gov
Column Length 3 metersEngewald, Mai, et al., 1976 nist.govnist.gov
Temperature 110 °C (isothermal)Engewald, Mai, et al., 1976 nist.govnist.gov
Carrier Gas N₂Engewald, Mai, et al., 1976 nist.govnist.gov

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov As a volatile organic compound, 1-propene, 1,1-dichloro-2-methyl- is well-suited for GC-MS analysis. csic.es

In a GC-MS system, the eluent from the GC column is directly introduced into the ion source of the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated component as it elutes from the column. The combination of the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum provides a very high degree of certainty in the identification of the compound. cdc.gov This technique is standard for the analysis of dichloropropene isomers and other volatile organic compounds in various matrices. cdc.gov

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are theoretical methods used to predict the electronic structure and properties of molecules. These computational studies provide valuable insights into a molecule's intrinsic characteristics without the need for experimental measurements. For 1-propene, 1,1-dichloro-2-methyl-, various molecular properties have been computed and are available in public databases.

These computed properties can include thermodynamic data, such as the ideal gas heat capacity and enthalpy of formation, as well as descriptors related to the molecule's behavior, like the octanol-water partition coefficient (logP), which is an indicator of its hydrophobicity. chemeo.com

Table 4: Computed Molecular Properties of 1-Propene, 1,1-dichloro-2-methyl-

Property Computed Value Source
Molecular Weight 124.99 g/mol PubChem nih.gov
XLogP3-AA (Octanol/Water Partition Coefficient) 3.2PubChem nih.gov
Heavy Atom Count 6Guidechem guidechem.com
Complexity 65.6Guidechem guidechem.com
Ideal gas heat capacity (Cp,gas) J/mol×KCheméo chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) kJ/molCheméo chemeo.com

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-Propene, 1,1-dichloro-2-methyl-, this involves calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis, the study of the energetics of different spatial arrangements (conformers) resulting from rotation around single bonds, is crucial for understanding the molecule's behavior. lumenlearning.comlibretexts.org The primary rotation of interest in 1-Propene, 1,1-dichloro-2-methyl- is around the C2-C3 single bond. This rotation leads to various staggered and eclipsed conformations. Staggered conformations are generally more stable (lower in energy) than eclipsed conformations due to reduced torsional strain. libretexts.org However, steric hindrance between bulky substituents, such as the chlorine atoms and the adjacent methyl group, also plays a significant role. lumenlearning.comyoutube.com The most stable conformer will be the one that minimizes these steric clashes. libretexts.org In the case of 1-Propene, 1,1-dichloro-2-methyl-, the anti-conformation, where the largest groups are positioned 180° apart, is expected to be the most stable. libretexts.org

Computational methods like Density Functional Theory (DFT) are employed to optimize the geometry and calculate the relative energies of these conformers. researchgate.net

Table 1: Predicted Geometrical Parameters for 1-Propene, 1,1-dichloro-2-methyl- (Note: These are typical values. Precise parameters are determined via computational optimization.)

Parameter Atom Pair/Group Predicted Value
Bond Length (Å) C=C ~1.34 Å
C-C ~1.50 Å
C-Cl ~1.73 Å
C(sp²)-H ~1.08 Å
C(sp³)-H ~1.09 Å
Bond Angle (°) Cl-C-Cl ~112°
Cl-C=C ~124°
C-C=C ~124°

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.comyoutube.com A key aspect of this theory is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive. semanticscholar.org

For 1-Propene, 1,1-dichloro-2-methyl-, the HOMO is expected to be a π-orbital primarily localized on the C=C double bond, as this is typically the region of highest electron density in alkenes. libretexts.orglumenlearning.com The LUMO is likely to be an anti-bonding orbital (π* or σ*) associated with the dichlorovinyl group, with significant contributions from the chlorine atoms due to their electronegativity. researchgate.net DFT calculations are a standard method for computing the energies and visualizing the shapes of these frontier orbitals. semanticscholar.orgasianpubs.org

Table 2: Conceptual Frontier Molecular Orbital Analysis of 1-Propene, 1,1-dichloro-2-methyl-

Orbital Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital; likely a π-orbital on the C=C bond. Site of initial attack by electrophiles.
LUMO Lowest Unoccupied Molecular Orbital; likely a π* or σ* anti-bonding orbital. Site of initial attack by nucleophiles.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental measurements. unibo.it Methods such as DFT can accurately calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netasianpubs.orgnih.gov

The predicted vibrational frequencies can be compared to experimental IR spectra to assign specific absorption bands to the corresponding molecular motions, such as C-H stretching, C=C stretching, C-C stretching, and C-Cl stretching. researchgate.net Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to confirm the molecular structure. nih.gov

Table 3: Experimental vs. Predicted Spectroscopic Data for 1-Propene, 1,1-dichloro-2-methyl-

Parameter Experimental Value Predicted Value Method
Kovats' RI 748 (on Squalane at 110°C) nist.govnist.gov (Requires specific computational chromatography simulation) Gas Chromatography / Computational Simulation
IR Frequencies (cm⁻¹) (Requires experimental spectrum) (Requires DFT frequency calculation) FT-IR Spectroscopy / DFT

| ¹³C NMR Shifts (ppm) | (Requires experimental spectrum) | (Requires GIAO/CSGT calculation) | NMR Spectroscopy / DFT |

Intermolecular Interactions and Non-Covalent Interactions

The physical properties and behavior of 1-Propene, 1,1-dichloro-2-methyl- in a condensed phase are governed by its intermolecular interactions. The molecule's structure, with two electronegative chlorine atoms attached to one of the sp² carbons, is key to these interactions.

The molecule can also act as a weak hydrogen bond acceptor, with the electronegative chlorine atoms capable of interacting with hydrogen bond donors.

Table 4: Summary of Intermolecular Forces for 1-Propene, 1,1-dichloro-2-methyl-

Interaction Type Description Relative Strength
Dipole-Dipole Attraction between the permanent positive and negative poles of adjacent molecules. Moderate
London Dispersion Temporary attractive forces due to fluctuating electron clouds. Significant

| Weak H-Bonding | Interaction between chlorine atoms and H-bond donors. | Weak |

Environmental Transformation Pathways of 1 Propene, 1,1 Dichloro 2 Methyl

Abiotic Degradation Mechanisms in Aquatic Environments

In aquatic systems, 1-Propene, 1,1-dichloro-2-methyl- can undergo abiotic degradation through processes such as hydrolysis and can also be transported from the water to the atmosphere via volatilization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, this can be a significant degradation pathway in water. The rate of hydrolysis is dependent on factors such as temperature and pH. In the case of 1-Propene, 1,1-dichloro-2-methyl-, the presence of chlorine atoms on a vinylic carbon (a carbon atom of a double bond) generally makes them less reactive towards simple hydrolysis compared to chlorine atoms on a saturated carbon atom.

However, under certain conditions, nucleophilic attack by water or hydroxide (B78521) ions can lead to the substitution of chlorine atoms. The hydrolysis of similar dichloropropenes, such as 1,3-dichloropropene (B49464), has been observed, leading to the formation of corresponding chloroallyl alcohols. researchgate.net A similar pathway could be postulated for 1-Propene, 1,1-dichloro-2-methyl-, although the specific rate would depend on the electronic and steric effects of the methyl group and the geminal dichloro configuration. Without experimental data, the hydrolysis half-life of 1-Propene, 1,1-dichloro-2-methyl- remains an estimate.

Estimated Hydrolysis Information for 1-Propene, 1,1-dichloro-2-methyl- (Data below is based on general principles for chlorinated alkenes and is not specific to the compound)

ParameterGeneral Expectation
Hydrolysis Half-lifeLikely to be slow at neutral pH and ambient temperature
Primary Hydrolysis Product (Postulated)1-chloro-2-methyl-1-propen-1-ol (enol, likely unstable and would rearrange)

Volatilization is the process by which a chemical dissolved in water is transferred to the atmosphere. For volatile organic compounds like 1-Propene, 1,1-dichloro-2-methyl-, this can be a major pathway for removal from aquatic environments. The tendency of a chemical to volatilize is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition from water to air.

While an experimentally determined Henry's Law constant for 1-Propene, 1,1-dichloro-2-methyl- is not available in the literature, it can be estimated using computational models. Based on its structure as a chlorinated propene, it is expected to have a moderate to high Henry's Law constant, suggesting that volatilization from water bodies like rivers and lakes would be a significant environmental fate process. mdpi.com The rate of volatilization is also influenced by environmental factors such as water temperature, water body depth, and turbulence (wind and water currents). researchgate.netnih.gov

Estimated Volatilization Potential of 1-Propene, 1,1-dichloro-2-methyl- (Data below is based on estimation methods and properties of similar compounds)

ParameterEstimated Value/Indication
Henry's Law Constant (H)Predicted to be moderate to high
Volatilization from WaterExpected to be a significant removal process

Biotransformation and Biodegradation Potential in Environmental Compartments

The breakdown of 1-Propene, 1,1-dichloro-2-methyl- by microorganisms is a crucial aspect of its environmental fate, potentially leading to its complete mineralization to harmless inorganic compounds. The biodegradability of chlorinated hydrocarbons can vary widely depending on the specific compound, the environmental conditions (aerobic or anaerobic), and the presence of adapted microbial communities.

Research on the biodegradation of dichloropropenes has often focused on isomers like 1,3-dichloropropene. Studies have shown that certain bacteria, such as those from the Pseudomonas genus, are capable of utilizing 1,3-dichloropropene as a carbon and energy source under aerobic conditions. nih.govnih.govnih.gov The initial step in these pathways often involves a dehalogenase enzyme that hydrolyzes the compound to a chloroallyl alcohol. nih.gov This alcohol can then be further oxidized. nih.gov

Given the structural similarities, it is plausible that 1-Propene, 1,1-dichloro-2-methyl- could be susceptible to similar microbial degradation pathways. The presence of the methyl group and the geminal dichloro arrangement might influence the rate and specificity of enzymatic attack. For instance, some dehalogenases have broad substrate specificity and might be able to act on this compound. nih.gov Under anaerobic conditions, reductive dechlorination could be a possible transformation pathway, where the chlorine atoms are sequentially removed and replaced by hydrogen atoms.

However, it is also important to note that chlorinated compounds can sometimes be toxic to microorganisms, which can limit their biodegradation. nih.gov The biodegradation of 1-Propene, 1,1-dichloro-2-methyl- in soil and water would depend on the presence of microbial populations with the appropriate enzymatic machinery and their ability to tolerate the compound's potential toxicity.

Potential Biodegradation Pathways for 1-Propene, 1,1-dichloro-2-methyl- (Pathways are postulated based on studies of similar compounds)

ConditionPotential PathwayKey Enzymes (Hypothesized)
AerobicHydrolytic dehalogenation followed by oxidationDehalogenase, Alcohol dehydrogenase, Aldehyde dehydrogenase
AnaerobicReductive dechlorinationReductive dehalogenases

Microbial Degradation Pathways (Excluding Bioremediation Applications)

Direct microbial degradation pathways for 1-propene, 1,1-dichloro-2-methyl- have not been documented. However, research on similar chlorinated alkenes and alkanes provides insight into likely biochemical reactions.

For other chlorinated alkenes, a primary metabolic transformation is oxidation to form electrophilic oxiranes. These unstable intermediates can then undergo several transformations, including enzymatic or non-enzymatic hydrolysis, reaction with cellular nucleophiles, or rearrangement into chlorinated aldehydes or acyl chlorides.

In anaerobic conditions, microorganisms can utilize organic contaminants for energy and growth in processes like reductive dechlorination, where a chlorine atom is replaced with hydrogen. For instance, the anaerobic transformation of 1,2-dichloropropane, a related compound, proceeds through hydrogenolysis (forming monochlorinated propanes) and dichloroelimination (forming propene). While not directly applicable, this suggests that under similar anaerobic environments, 1-propene, 1,1-dichloro-2-methyl- could potentially undergo reductive dechlorination.

The metabolism of 2,3-dichloro-1-propene (B165496) in rats, another structural analog, has been shown to proceed via three main pathways which could be analogous to microbial processes nih.gov:

Conjugation with glutathione (B108866) (GSH) , leading to the formation of a mercapturic acid derivative.

Cytochrome P450-induced epoxidation , which results in a rearrangement to the highly mutagenic 1,3-dichloroacetone.

Hydrolysis to form 2-chloroallyl alcohol, which is subsequently oxidized to 2-chloroacrolein.

These pathways highlight potential enzymatic attacks on the double bond and chlorine atoms, which are common strategies for microbial degradation of xenobiotics.

Formation of Secondary Environmental Transformation Products and Their Chemical Fates

Specific secondary environmental transformation products of 1-propene, 1,1-dichloro-2-methyl- have not been identified in the reviewed literature. Based on the degradation of similar compounds, a number of potential products can be hypothesized.

The hydrolysis of the structurally similar compound 1,2-dichloro-2-methylpropane (B1581248) is known to produce isobutyraldehyde (B47883) and hydrochloric acid. acs.org This suggests that a potential abiotic transformation pathway for 1-propene, 1,1-dichloro-2-methyl- in an aqueous environment could lead to the formation of related aldehydes or ketones.

If microbial degradation follows the epoxidation pathway seen in other chlorinated propenes, an epoxide intermediate would form. This epoxide could then rearrange to form 1,1-dichloro-2-methyl-2-propanone or other chlorinated ketones. The fate of such products would involve further microbial degradation, potentially through dehalogenation and cleavage of the carbon skeleton.

Should hydrolysis of the chlorine atoms occur, it could lead to the formation of chlorinated alcohols. For example, the hydrolysis of 2,3-dichloro-1-propene yields 2-chloroallyl alcohol. nih.gov This alcohol can then be oxidized to form the corresponding aldehyde or carboxylic acid, in this case, 2-chloro-2-methyl-propenal or 2-chloro-2-methyl-propenoic acid . The fate of these compounds in the environment would likely involve further oxidation and dechlorination.

The table below summarizes the potential, but unconfirmed, transformation products based on the degradation of analogous compounds.

Table 1: Potential Transformation Products of 1-Propene, 1,1-dichloro-2-methyl- and Their Likely Fates

Potential Transformation Product Precursor Pathway Likely Chemical Fate
Isobutyraldehyde Hydrolysis Further oxidation to isobutyric acid, then mineralization.
1,1-dichloro-2-methyl-2-propanone Epoxidation/Rearrangement Subject to further microbial dehalogenation and degradation.
2-chloro-2-methyl-propenal Hydrolysis/Oxidation Oxidation to 2-chloro-2-methyl-propenoic acid.
2-chloro-2-methyl-propenoic acid Hydrolysis/Oxidation Further microbial degradation and dechlorination.

It must be reiterated that the pathways and products discussed are based on extrapolation from related chemical structures. Scientifically validated studies focusing specifically on the environmental transformation of 1-propene, 1,1-dichloro-2-methyl- are required for confirmation.

Future Research Directions and Emerging Areas for 1 Propene, 1,1 Dichloro 2 Methyl

Development of Sustainable and Green Synthetic Methodologies

A primary area of future research will undoubtedly focus on the development of environmentally benign methods for the synthesis of 1-Propene, 1,1-dichloro-2-methyl- and related compounds. Traditional syntheses of halogenated hydrocarbons often rely on harsh reagents and produce significant waste. Future methodologies could explore:

Catalytic Routes: Investigating novel catalysts, including transition metal complexes or organocatalysts, to facilitate the dichlorination of isobutylene (B52900) or related precursors with higher atom economy and selectivity. This would minimize the formation of isomeric byproducts.

Green Solvents and Reagents: The use of supercritical fluids, ionic liquids, or water as reaction media could drastically reduce the environmental footprint of the synthesis. Exploring less toxic and more recyclable chlorinating agents is also a key avenue.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability of green synthetic protocols.

Catalytic Applications in Organic Transformations

The gem-dichloroalkene functionality in 1-Propene, 1,1-dichloro-2-methyl- is a versatile handle for a range of organic transformations. Future research is expected to harness this reactivity in catalytic processes. The presence of two chlorine atoms on the same carbon of the double bond makes it a valuable precursor. libretexts.org Potential applications include:

Cross-Coupling Reactions: This compound could serve as a substrate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex carbon skeletons. The stepwise substitution of the chlorine atoms could allow for the sequential introduction of different functional groups.

Synthesis of Alkynes: The molecule can be a precursor to terminal alkynes through dehydrochlorination reactions. Developing selective and mild catalytic systems for this transformation would be of significant interest.

Precursor to Functionalized Carbonyls: Hydrolysis or other nucleophilic substitution reactions under catalytic conditions could convert the dichlorovinyl group into a carbonyl or other functionalities, opening pathways to a variety of ketones and aldehydes.

Integration into Advanced Functional Materials Research

The unique electronic and structural properties imparted by the dichlorovinyl group could be exploited in the design of new materials. Research in this area could focus on:

Polymer Synthesis: 1-Propene, 1,1-dichloro-2-methyl- could be investigated as a monomer or co-monomer in polymerization reactions. The resulting polymers would possess unique properties, such as flame retardancy, altered solubility, and modified thermal stability, due to the presence of chlorine.

Functional Coatings and Surfaces: The reactivity of the double bond and the chlorine atoms could be utilized for grafting the molecule onto surfaces to impart specific properties like hydrophobicity or as a platform for further functionalization.

Electronic Materials: Halogenated organic compounds can exhibit interesting electronic properties. Future studies might explore the potential of this molecule and its derivatives in the development of organic semiconductors or dielectric materials.

Exploration of Structure-Reactivity Relationships within Dichlorinated Alkene Series

A systematic study of the structure-reactivity relationships within a series of dichlorinated alkenes, including 1-Propene, 1,1-dichloro-2-methyl-, would provide fundamental insights into their chemical behavior. Key areas of investigation would include:

Influence of Substitution: Comparing the reactivity of 1-Propene, 1,1-dichloro-2-methyl- with other isomers and analogues (e.g., 1,1-dichloro-1-propene, 1,1-dichloro-2-methyl-but-1-ene) would elucidate the electronic and steric effects of the alkyl substituents on the reactivity of the dichlorovinyl group. guidechem.comguidechem.com

Reaction Kinetics and Mechanisms: Detailed kinetic studies of its reactions, such as electrophilic additions or nucleophilic substitutions, would help in understanding the underlying reaction mechanisms. libretexts.orgpressbooks.pub This knowledge is crucial for optimizing reaction conditions and designing new synthetic applications.

Regioselectivity and Stereoselectivity: Investigating the regioselectivity and stereoselectivity of reactions involving this compound will be important for its application in asymmetric synthesis and the construction of complex molecular architectures. youtube.com

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental studies will be pivotal in accelerating research on 1-Propene, 1,1-dichloro-2-methyl-.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's geometric and electronic structure, spectroscopic properties, and reactivity. nih.gov This can guide experimental design and help in the interpretation of results.

Reaction Pathway Analysis: Computational modeling can be employed to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers. nih.gov This information is invaluable for understanding reaction mechanisms and predicting product distributions.

Virtual Screening: In the context of materials science or catalysis, computational screening of derivatives of 1-Propene, 1,1-dichloro-2-methyl- could help in identifying promising candidates for specific applications before committing to extensive experimental work.

Q & A

Q. What analytical methods are recommended for detecting 1-Propene, 1,1-dichloro-2-methyl- in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) using EPA Method 8260 is widely employed for volatile organic compounds like this compound. For aqueous matrices, purge-and-trap concentration is advised, while soil/sediment samples may require extraction via EPA Method 8010 . NIST reference spectra (e.g., IR, mass spectra) should be used to validate retention times and fragmentation patterns .

Q. How can researchers confirm the structural identity of synthesized 1-Propene, 1,1-dichloro-2-methyl-?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with computational modeling. Compare experimental NMR chemical shifts to density functional theory (DFT)-predicted values. The compound’s IUPAC name and CAS number (28600-66-0) should align with authoritative databases like NIST or PubChem to avoid misidentification .

Q. What are the critical parameters for synthesizing 1-Propene, 1,1-dichloro-2-methyl- in a lab setting?

Optimize reaction conditions using chlorination of 2-methylpropene with sulfuryl chloride (SO₂Cl₂) or dichloromethane as a solvent. Monitor temperature (20–40°C) and stoichiometry to minimize byproducts like 1,3-dichloro isomers. Purity can be enhanced via fractional distillation under inert atmospheres .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of 1-Propene, 1,1-dichloro-2-methyl- in nucleophilic substitution reactions?

The electron-withdrawing chlorine atoms destabilize the carbocation intermediate, favoring Sₙ2 mechanisms. Computational studies (e.g., molecular orbital analysis) can quantify charge distribution and transition-state geometries. Experimental kinetics (e.g., rate constants in polar aprotic solvents) should be cross-validated with theoretical models .

Q. What environmental factors lead to discrepancies in reported degradation rates of 1-Propene, 1,1-dichloro-2-methyl- in groundwater?

Anaerobic vs. aerobic conditions significantly alter degradation pathways. Under reducing conditions, reductive dechlorination may produce 2-methylpropene, whereas hydrolysis dominates in oxygenated environments. Conflicting data often arise from variable pH, microbial activity, or co-contaminant interactions .

Q. How can researchers reconcile conflicting toxicity data for this compound across in vitro and in vivo studies?

Conduct species-specific metabolic profiling to identify interspecies differences in detoxification pathways (e.g., cytochrome P450 activity). Dose-response studies should account for bioaccumulation potential and matrix effects (e.g., lipid content in tissues) .

Q. What computational strategies are effective in predicting the photodegradation products of 1-Propene, 1,1-dichloro-2-methyl-?

Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and excited-state dynamics. Compare results with experimental HPLC-MS data to identify primary photoproducts (e.g., chloroacetones or epoxides) .

Methodological Notes

  • Data Validation : Cross-reference CAS 28600-66-0 with EPA Chemical Dashboard or NIST to ensure consistency in nomenclature and properties .
  • Contradiction Resolution : Apply multivariate analysis to isolate variables (e.g., temperature, microbial consortia) in environmental studies .
  • Spectral Libraries : Access NIST subscription sites for high-resolution mass spectra and thermodynamic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.